2-{[3-(2-furyl)acryloyl]amino}benzoic acid
Descripción
2-{[3-(2-Furyl)acryloyl]amino}benzoic acid is a hybrid molecule combining a benzoic acid scaffold with a 3-(2-furyl)acryloyl moiety. This compound is synthesized via acylation of an amino-substituted benzoic acid derivative with 3-(2-furyl)acryloyl chloride, as demonstrated in studies involving tetrahydroisoquinoline derivatives . Key spectroscopic data (e.g., IR absorption at 1651 cm⁻¹ for the acryloyl carbonyl and MS peaks at m/z 497 [M−H]⁻ and 521 [M+Na]⁺) confirm its structural integrity . The compound has been identified as a selective peroxisome proliferator-activated receptor gamma (PPARγ) partial agonist, showing promise in metabolic disorder therapeutics due to its unique electronic and steric properties imparted by the furyl-acryloyl group .
Propiedades
IUPAC Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZWZICEYIOQMW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-furyl)acryloyl]amino}benzoic acid typically involves the reaction of 3-(2-furyl)acrylic acid with an appropriate amine derivative of benzoic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomers of Furyl-Substituted Benzoic Acids
The position of the furyl substituent on the benzoic acid scaffold significantly impacts physical and chemical properties:
| Compound | Substituent Position | Melting Point (°C) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 2-(2-Furyl)benzoic acid | 2-position | 87 | C₁₁H₈O₃ | Lower melting point, enhanced solubility |
| 3-(2-Furyl)benzoic acid | 3-position | 157–158 | C₁₁H₈O₃ | Intermediate polarity, used in synthesis |
| 4-(2-Furyl)benzoic acid | 4-position | 231–232 | C₁₁H₈O₃ | High crystallinity, thermal stability |
Key Observations :
- 2-(2-Furyl)benzoic acid exhibits the lowest melting point (87°C), likely due to reduced intermolecular hydrogen bonding compared to its isomers .
- 4-(2-Furyl)benzoic acid has the highest melting point (231–232°C), attributed to symmetrical packing in the crystal lattice .
Analogues with Modified Acryloyl/Amino Substituents
Substitutions on the acryloyl or benzoic acid groups alter pharmacological and physicochemical profiles:
Key Observations :
- The tetrazolyl substituent in PPARγ agonists enhances binding affinity via hydrogen bonding with receptor residues, whereas the cyano-phenoxyphenyl analogue may prioritize hydrophobic interactions .
- Flufenamic acid demonstrates higher lipophilicity (LogP = 5.2) compared to 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, influencing membrane permeability and target selectivity .
Heterocyclic Derivatives with Thiourea/Azole Linkages
Cyclization of thiourea intermediates generates diverse heterocycles with varied bioactivity:
| Compound | Heterocycle Formed | Synthesis Condition | Application |
|---|---|---|---|
| 2-Mercapto-4-oxopyrimidine (from thiourea 3a-c) | Pyrimidine | Dry acetone | Anticancer lead optimization |
| Quinoxaline 5a-c | Quinoxaline | Ethoxide | Antibacterial agents |
| Pyrimidothiazepine 17a | Thiazepine-fused pyrimidine | Hydrazine hydrate | Multitarget kinase inhibition |
Key Observations :
- Pyrimidine derivatives (e.g., 4a-c) show moderate antibacterial activity, while thiazepine-fused systems (e.g., 17a) exhibit broader kinase inhibition due to conformational flexibility .
- The furyl-acryloyl group in 2-{[3-(2-furyl)acryloyl]amino}benzoic acid provides a rigid backbone that limits off-target interactions compared to more flexible thiourea-derived heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
